Lipophilicity (XLogP3) Advantage Over the Closest Non-Acetylated Analog
The target compound exhibits a computed XLogP3 of 3, which is 0.65 LogP units higher than the directly comparable non-acetylated analog N-(2,4-dimethoxyphenyl)-3-fluorobenzamide (LogP = 2.35) [1]. This difference arises from the 2-acetyl substituent contributing additional hydrophobic surface area. In the context of central nervous system drug design, LogP values in the range of 2–4 are generally associated with favorable blood-brain barrier penetration [2], positioning the target compound closer to the optimal range than its comparator.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3 |
| Comparator Or Baseline | N-(2,4-dimethoxyphenyl)-3-fluorobenzamide: LogP = 2.35 |
| Quantified Difference | ΔLogP = +0.65 (28% higher logP) |
| Conditions | Computed values: XLogP3 3.0 (PubChem) vs. LogP 2.35 (Hit2Lead/ChemBridge experimental or computed) |
Why This Matters
Higher lipophilicity within a favorable range can translate to improved passive membrane permeability and CNS exposure, making this compound a more suitable candidate scaffold for neuroscience-targeted screening libraries.
- [1] PubChem. N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide. CID 66659554. XLogP3 = 3 (computed by XLogP3 3.0, PubChem release 2019.06.18). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. Review of optimal LogP ranges for CNS penetration. View Source
